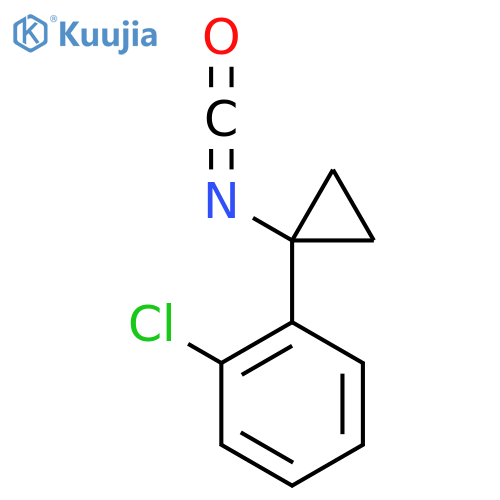Cas no 1225524-65-1 (1-chloro-2-(1-isocyanatocyclopropyl)benzene)

1225524-65-1 structure
商品名:1-chloro-2-(1-isocyanatocyclopropyl)benzene
1-chloro-2-(1-isocyanatocyclopropyl)benzene 化学的及び物理的性質
名前と識別子
-
- 1-chloro-2-(1-isocyanatocyclopropyl)benzene
- 1225524-65-1
- EN300-1985150
-
- インチ: 1S/C10H8ClNO/c11-9-4-2-1-3-8(9)10(5-6-10)12-7-13/h1-4H,5-6H2
- InChIKey: DTHLJNHZFQHAAA-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1(CC1)N=C=O
計算された属性
- せいみつぶんしりょう: 193.0294416g/mol
- どういたいしつりょう: 193.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 243
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.4Ų
- 疎水性パラメータ計算基準値(XlogP): 3.6
1-chloro-2-(1-isocyanatocyclopropyl)benzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1985150-1g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-1985150-10g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 10g |
$4236.0 | 2023-09-16 | ||
| Enamine | EN300-1985150-0.5g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-1985150-5.0g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 5g |
$2858.0 | 2023-06-02 | ||
| Enamine | EN300-1985150-0.25g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-1985150-5g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 5g |
$2858.0 | 2023-09-16 | ||
| Enamine | EN300-1985150-1.0g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 1g |
$986.0 | 2023-06-02 | ||
| Enamine | EN300-1985150-0.05g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-1985150-0.1g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-1985150-2.5g |
1-chloro-2-(1-isocyanatocyclopropyl)benzene |
1225524-65-1 | 2.5g |
$1931.0 | 2023-09-16 |
1-chloro-2-(1-isocyanatocyclopropyl)benzene 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
1225524-65-1 (1-chloro-2-(1-isocyanatocyclopropyl)benzene) 関連製品
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)
- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)
- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)
- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)
- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
